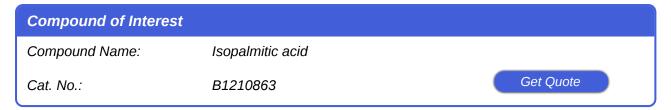


An In-depth Technical Guide to the Structure and Function of Isopalmitic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched long-chain saturated fatty acid. While less studied than its straight-chain isomer, palmitic acid, **isopalmitic acid** exhibits unique biological activities with significant implications for cellular signaling and metabolism. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of **isopalmitic acid**, with a particular focus on its role as a signaling molecule. Detailed experimental protocols for its synthesis and quantification are provided, alongside a summary of its known biological interactions, to support further research and drug development endeavors.

Chemical Structure and Properties

Isopalmitic acid is a 16-carbon saturated fatty acid with a methyl group at the 14th carbon position.[1][2] This branched structure confers distinct physical and chemical properties compared to the linear palmitic acid.



Property	Value	Source
Systematic Name	14-methylpentadecanoic acid	[1]
Synonyms	Isohexadecanoic acid, Isopalmitic acid	[2]
Chemical Formula	C16H32O2	[2]
Molecular Weight	256.42 g/mol	
CAS Number	4669-02-7	[2]
Melting Point	61.5-61.6 °C	[1]
Solubility	Soluble in DMF, DMSO, and Ethanol	[2]

Synthesis of Isopalmitic Acid

The total synthesis of **isopalmitic acid** can be achieved through a multi-step process. The following protocol is adapted from the synthesis of a structurally similar branched-chain fatty acid, 2-methoxy-14-methylpentadecanoic acid, and can be modified for the synthesis of **isopalmitic acid**.[3] The general strategy involves the creation of a branched alkyl chain followed by carboxylation.

Experimental Protocol: Synthesis of Isopalmitic Acid (Proposed)

Materials:

- 1-bromo-12-methyltridecane
- Magnesium turnings
- Dry diethyl ether
- Carbon dioxide (dry ice)
- Hydrochloric acid



 Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Slowly add a solution of 1-bromo-12-methyltridecane in dry diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.
- Carbonation: Cool the Grignard reagent in an ice bath. Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture. The Grignard reagent will react with the CO2 to form the carboxylate salt.
- Acidification: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate, yielding isopalmitic acid.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the **isopalmitic acid** into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Isopalmitic acid has been identified as a bioactive lipid that functions as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). [4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.

Activation of PPARa

Branched-chain fatty acids, including **isopalmitic acid**, have been shown to be mediators of the activation of hepatic PPARα. Upon binding to PPARα, **isopalmitic acid** induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome



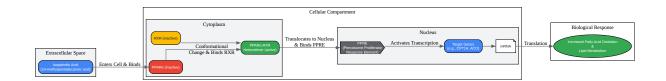
Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

While the direct binding and activation of PPAR α by **isopalmitic acid** are established, specific quantitative data such as EC50 values from in vitro reporter assays are not yet widely available in the public domain. However, reporter assay kits for human and mouse PPAR α are commercially available and can be used to quantify the agonist activity of **isopalmitic acid**.[5]

Downstream Signaling of Isopalmitic Acid-Mediated PPARα Activation

The activation of PPAR α by **isopalmitic acid** is expected to regulate the expression of a suite of genes involved in lipid metabolism. The downstream effects include the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.

Below is a DOT language script for a diagram illustrating the signaling pathway of **isopalmitic acid** through PPARα activation.



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